molecular formula C17H13N3O3S2 B2664170 (5-(thiophen-2-yl)isoxazol-3-yl)methyl 4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylate CAS No. 1203348-44-0

(5-(thiophen-2-yl)isoxazol-3-yl)methyl 4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylate

Cat. No.: B2664170
CAS No.: 1203348-44-0
M. Wt: 371.43
InChI Key: NAZFERSXHYCQBO-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring a thiazole core substituted with a methyl group at position 4 and a 1H-pyrrol-1-yl group at position 2. The carboxylate ester at position 5 is further functionalized with a (5-(thiophen-2-yl)isoxazol-3-yl)methyl group. This structural complexity combines aromatic (thiophene, isoxazole, thiazole) and non-aromatic (pyrrole) heterocycles, which may confer unique electronic, steric, and bioactive properties.

Properties

IUPAC Name

(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S2/c1-11-15(25-17(18-11)20-6-2-3-7-20)16(21)22-10-12-9-13(23-19-12)14-5-4-8-24-14/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAZFERSXHYCQBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)OCC3=NOC(=C3)C4=CC=CS4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(thiophen-2-yl)isoxazol-3-yl)methyl 4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylate typically involves multi-step reactions starting from commercially available precursors. The key steps include:

    Formation of the Isoxazole Ring: This can be achieved through the cyclization of a suitable precursor, such as a β-keto ester, with hydroxylamine.

    Thiazole Ring Construction: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

    Pyrrole Ring Formation: The pyrrole ring can be constructed using the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines.

    Final Coupling: The final step involves coupling the different heterocyclic rings through esterification or amidation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

Research indicates that compounds containing isoxazole rings frequently exhibit significant biological activities. The specific activities of (5-(thiophen-2-yl)isoxazol-3-yl)methyl 4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylate may include:

  • Antimicrobial Activity : The presence of the isoxazole and thiophene rings suggests potential efficacy against a range of microbial pathogens.
  • Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation, indicating that this compound may possess similar capabilities.
  • Anticancer Properties : The structural components may interact with key biological pathways involved in cancer progression.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic synthesis techniques. A general synthetic route might include:

  • Formation of the isoxazole ring through cyclization reactions.
  • Introduction of the thiophene moiety via electrophilic substitution.
  • Coupling reactions to attach the pyrrole and thiazole units.

Purification methods such as recrystallization or chromatography are essential to obtain high-purity products for biological testing.

Case Studies and Research Findings

Research on similar compounds provides insights into the potential applications of This compound . Notable findings from various studies include:

StudyCompoundActivityIC50 Values
Bouabdallah et al.N,N-bis[(3, 5-dimethylpyrazol-1-yl)methyl]anilineCytotoxicity against Hep-2 cellsIC50 = 3.25 mg/mL
Jin et al.Pyrazole-based derivativesALK5 inhibitionSignificant results noted
Zheng et al.3-Aryl derivativesA549 cell inhibitionMaximum inhibition observed

These studies indicate that derivatives with similar structural features can exhibit significant cytotoxicity against various cancer cell lines, suggesting that This compound may also possess promising anticancer properties.

Mechanism of Action

The mechanism of action of (5-(thiophen-2-yl)isoxazol-3-yl)methyl 4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylate would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with thiazole derivatives discussed in the evidence, particularly those containing aryl and heteroaryl substituents. Key comparisons include:

Compound Substituents Key Features
Target Compound Thiophene-isoxazole, pyrrole, methyl Hybrid heterocyclic system; ester linkage for potential prodrug activity
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-...-thiazole Chlorophenyl, fluorophenyl, triazole Isostructural halogenated derivatives; planar conformation with perpendicular fluorophenyl groups
5-Aryl-4-(1H-benzo[d]imidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one Benzimidazole, naphthalene-thiazole Antibacterial/antifungal activity; fused aromatic systems
Thiazol-5-ylmethyl carbamates (e.g., compounds m, n, o in Pharmacopeial Forum) Varied substituents (e.g., isopropyl, t-butoxycarbonylamino) Pharmacopeial relevance; carbamate linkages for stability

Notable Observations:

  • Substituent Effects : The target compound’s thiophene-isoxazole group distinguishes it from halogenated aryl derivatives (e.g., compounds 4 and 5 in –2), which exhibit planar conformations but lack fused heteroaromatic systems. The pyrrole substituent may enhance π-π stacking interactions compared to triazole-containing analogues .
  • Bioactivity Potential: While the target compound’s activity is undocumented, structurally related thiazole derivatives demonstrate antimicrobial properties. For example, benzimidazole-thiazole hybrids () show efficacy against gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

Therapeutic Potential

  • Antimicrobial Activity : Thiazole derivatives with electron-withdrawing groups (e.g., halogens) or fused aromatic systems (e.g., naphthalene) exhibit enhanced antimicrobial activity. The target compound’s thiophene-isoxazole group may act as a bioisostere for such groups, though empirical validation is required .
  • Prodrug Design : The ester linkage in the target compound could facilitate hydrolysis in vivo, releasing active metabolites—a strategy observed in pharmacopeial carbamates (–10) .

Biological Activity

The compound (5-(thiophen-2-yl)isoxazol-3-yl)methyl 4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylate is a complex organic molecule that exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C17H13N3O3SC_{17}H_{13}N_{3}O_{3}S, with a molecular weight of 371.4 g/mol. The structure features multiple heterocycles, including isoxazole, thiophene, and thiazole rings, contributing to its unique reactivity and biological activity.

Synthesis

The synthesis typically involves several steps:

  • Formation of the Thiophene Ring : Utilizing methods such as the Gewald reaction.
  • Formation of the Isoxazole Ring : Achieved through [2+3] cycloaddition reactions.
  • Coupling Reaction : The final compound is formed by coupling the thiophene and isoxazole with the thiazole moiety.

Antimicrobial Activity

Research indicates that compounds containing thiophene and isoxazole rings often exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism typically involves disruption of bacterial cell wall synthesis or inhibition of specific enzymes critical for bacterial survival .

Anticancer Properties

Studies have highlighted the potential anticancer activity of this compound. In vitro assays demonstrated cytotoxic effects against multiple cancer cell lines, including human colon adenocarcinoma (HT-29) and lung adenocarcinoma (A549). The observed IC50 values suggest moderate to strong antiproliferative effects, indicating its potential as a chemotherapeutic agent .

The biological activity of this compound is believed to stem from its ability to interact with various biological macromolecules:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways in both microbial and cancer cells.
  • Receptor Modulation : It may also modulate receptor activity, influencing cellular signaling pathways critical for cell survival and proliferation.

Research Findings

Study Cell Line IC50 Value (µg/mL) Activity
Study 1HT-29210Moderate
Study 2A549193Strong
Study 3MCF7250Moderate

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound exhibited significant antibacterial activity against Gram-positive bacteria, with MIC values comparable to standard antibiotics.
  • Cytotoxicity Profiles : Another investigation into its anticancer properties revealed that the compound induced apoptosis in cancer cells through caspase activation pathways, showcasing its potential as an anticancer drug candidate .

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